

Comprehensive Spectroscopic Guide: 1-Bromo-2-methylcyclohex-1-ene

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Compound of Interest

Compound Name: 1-Bromo-2-methylcyclohex-1-ene

CAS No.: 99747-75-8

Cat. No.: B8129129

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Executive Summary

This technical guide provides a rigorous spectroscopic analysis of **1-Bromo-2-methylcyclohex-1-ene** (CAS: 99747-75-8). As a tetrasubstituted vinyl halide, this molecule presents unique challenges in characterization, particularly due to the absence of diagnostic vinylic protons in

¹H NMR and the often quiescent C=C stretching vibration in IR.^[1] This guide is designed for researchers utilizing this compound as a sterically demanded electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck).^[1]

Part 1: Structural Context & Synthetic Relevance

1-Bromo-2-methylcyclohex-1-ene is a cyclic vinyl bromide. Its structural integrity is defined by the tetrasubstituted double bond, where the positions 1 and 2 of the cyclohexene ring are occupied by a bromine atom and a methyl group, respectively.^[1]

Why this specific analysis matters: In synthetic workflows, this compound is frequently generated via the bromination/dehydrobromination of 1-methylcyclohexene or PBr

-mediated reactions of 2-methylcyclohexanone. Common impurities include the thermodynamic isomer (1-bromo-6-methylcyclohex-1-ene) or the saturated precursor.

- **Critical Differentiator:** The target molecule has zero vinylic protons. Any signal in the

5.0–6.0 ppm region of the

¹H NMR spectrum indicates isomerization or contamination.

Part 2: Mass Spectrometry (The Fingerprint)[1]

Mass spectrometry (GC-MS, EI, 70 eV) provides the primary confirmation of the halogen content and molecular weight.[1]

Isotopic Signature

The most distinct feature of this spectrum is the bromine isotopic cluster. Bromine exists as

(50.7%) and

(49.3%).[1]

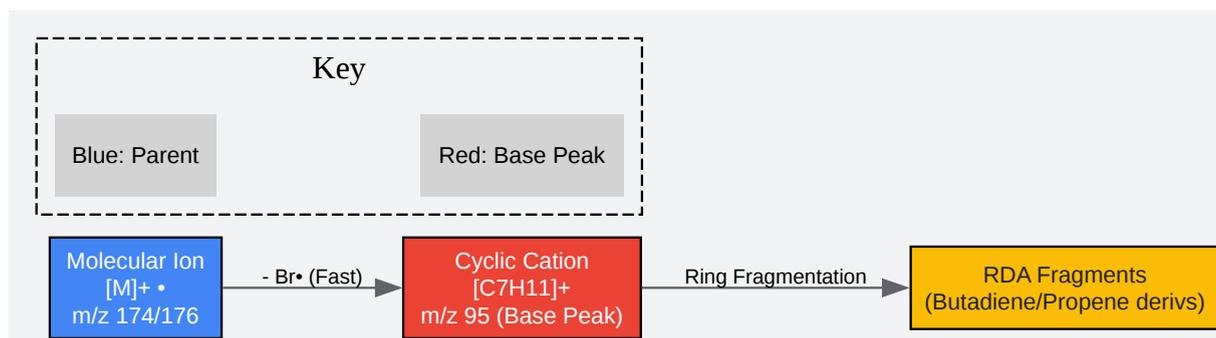
- Observation: You will not see a single molecular ion (). Instead, you observe a 1:1 doublet separated by 2 mass units.[1]
- Diagnostic Value: This confirms the presence of exactly one bromine atom.

Fragmentation Pathway

The fragmentation is dominated by the stability of the cyclic system and the weakness of the C-Br bond under electron impact.[1]

Ion Identity	m/z (approx)	Relative Intensity	Mechanistic Origin
Molecular Ion ()	174 / 176	Medium	Radical cation of intact molecule (1:1 ratio).
	95	Base Peak (100%)	Homolytic cleavage of C-Br bond; formation of stable methylcyclohexenyl cation.
	80	Low	Sequential loss of methyl and bromine.
Retro-Diels-Alder	54 / 67	Medium	Ring opening/fragmentation typical of cyclohexene derivatives.

Visualization: Fragmentation Logic



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Caption: Figure 1. Primary fragmentation pathway under Electron Impact (EI) ionization showing the dominant loss of the bromine radical.[1]

Part 3: Infrared Spectroscopy (Functional Group Verification)

The "Silent" Double Bond: In many alkenes, the C=C stretch (

1650 cm

) is a reliable indicator.^[1] However, in **1-bromo-2-methylcyclohex-1-ene**, the double bond is tetrasubstituted and part of a ring.

- Dipole Moment: The vector of the C-Br bond and the vector of the C-CH

bond may partially cancel or create a rigid electronic environment where the change in dipole moment during stretching is minimal.^[1]

- Result: The C=C stretch is often very weak or effectively absent in the IR spectrum. Do not treat the absence of a strong peak at 1650 cm

as a negative result.

Key IR Bands:

- 2960–2850 cm

: Strong C-H stretches (

).

- 1640 cm

: C=C stretch (Weak/Very Weak).

- 690–600 cm

: C-Br stretch (Fingerprint region, often difficult to assign definitively without comparison).

Part 4: Nuclear Magnetic Resonance (The Structural Proof)

NMR is the definitive method for establishing the regiochemistry (1,2-substitution).^[1]

H NMR (Proton)

Solvent: CDCl₃

| Freq: 400 MHz

The spectrum is characterized by the absence of signals in the alkene region (5.0–7.0 ppm).^[1]

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Logic
1.85 – 1.95	Singlet (s)	3H	C2-CH	Methyl group on double bond. Deshielded by center and -halogen effect.
2.20 – 2.40	Multiplet (m)	4H	C3-H, C6-H	Allylic protons. C6 is typically slightly more downfield due to proximity to Br.
1.60 – 1.80	Multiplet (m)	4H	C4-H, C5-H	Homoallylic protons. Typical cyclic alkane region.

Expert Insight: If you observe a triplet or multiplet around

5.6 ppm, your sample contains 1-bromo-6-methylcyclohex-1-ene (the double bond has migrated).

C NMR (Carbon)

Solvent: CDCl₃

| Freq: 100 MHz

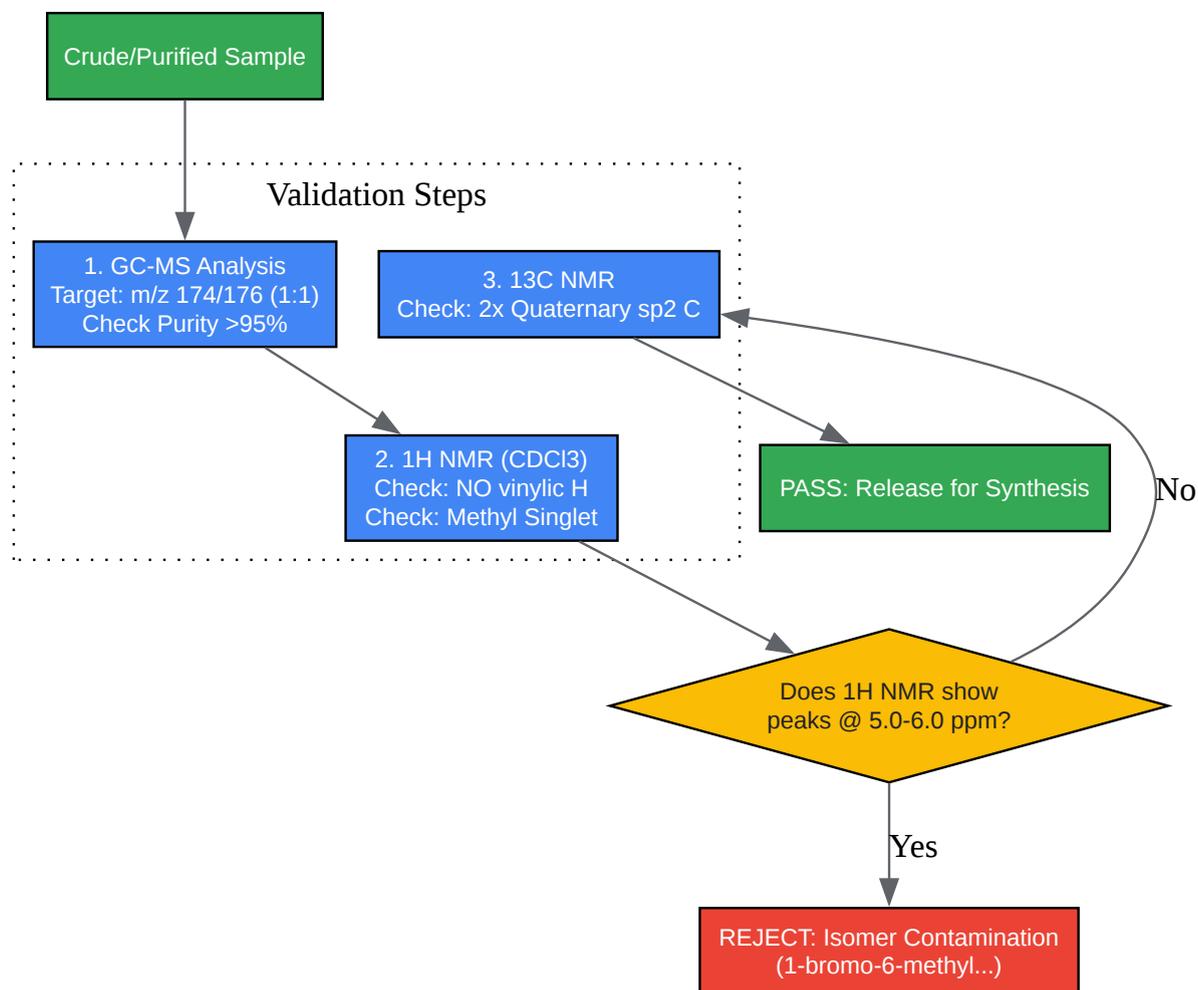
The carbon spectrum confirms the tetrasubstituted nature of the alkene.[1]

Chemical Shift (, ppm)	Type (DEPT)	Assignment	Interpretation
132.0	Quaternary (C)	C2	carbon bearing the methyl group.
118.5	Quaternary (C)	C1	carbon bearing the bromine. Upfield relative to C2 due to the "Heavy Atom Effect" of Bromine.
38.0 – 22.0	Secondary (CH)	C3, C4, C5, C6	Ring carbons.[1] Allylic carbons (C3, C6) are more deshielded (30-38 ppm).[1]
24.5	Primary (CH)	CH	Methyl substituent.

Part 5: Experimental Protocol

This protocol ensures a self-validating workflow for characterizing the synthesized or purchased material.

Analytical Workflow Diagram



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Caption: Figure 2. Step-by-step decision tree for validating the regiochemical purity of the sample.

Step-by-Step Methodology

- Sample Preparation (NMR):

- Dissolve

10 mg of the oil in 0.6 mL of CDCl₃

- Crucial: Ensure the solvent is acid-free (filter through basic alumina if necessary) to prevent acid-catalyzed isomerization of the double bond during acquisition.
- Acquisition Parameters:
 - H: 16 scans, 1 second relaxation delay. Focus on integration accuracy of the methyl singlet vs. the ring multiplet (3:8 ratio).
 - C: 256-512 scans. Use a relaxation agent (e.g., Cr(acac)₃) if the quaternary carbons (C1, C2) are too weak, though usually not necessary for standard characterization.^[1]
- Data Processing:
 - Reference residual CHCl₃ to 7.26 ppm (H) and 77.16 ppm (C).^[1]
 - Verify the integration of the methyl group (approx 1.9).^[1] If the integral is low or the peak is split, suspect the saturated impurity (1-bromo-2-methylcyclohexane).

References

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C substituent increments for cyclic vinyl halides). [[Link](#)][1]

- NIST Chemistry WebBook. Mass Spectrum of Bromocyclohexene derivatives (General Reference for Fragmentation). [[Link](#)][1]

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Sources

- 1. Mass Spectrometry [www2.chemistry.msu.edu]
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